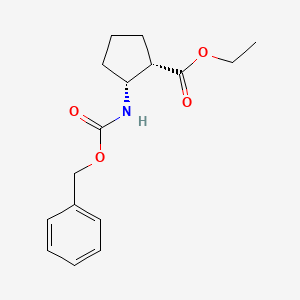

Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate

Overview

Description

Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate is a chiral compound that belongs to the class of carbamate-protected amino acids. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of the carbamate (Cbz) protecting group helps to prevent unwanted reactions at the amino group during various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate typically involves the following steps:

Starting Material: The synthesis begins with the commercially available (1S,2R)-2-aminocyclopentanecarboxylic acid.

Protection of the Amino Group: The amino group is protected by reacting the starting material with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This forms the Cbz-protected amino acid.

Esterification: The carboxylic acid group is then esterified by reacting the Cbz-protected amino acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. This results in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the protection and esterification reactions.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate undergoes various types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The Cbz protecting group can be removed by hydrogenation in the presence of a palladium catalyst or by treatment with strong acids such as trifluoroacetic acid.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.

Common Reagents and Conditions

Hydrolysis: Reagents such as hydrochloric acid or sodium hydroxide are commonly used.

Deprotection: Palladium on carbon (Pd/C) with hydrogen gas or trifluoroacetic acid.

Substitution: Reagents such as carbodiimides (e.g., EDC, DCC) for peptide bond formation.

Major Products Formed

Hydrolysis: (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylic acid.

Deprotection: Ethyl (1S,2R)-2-aminocyclopentanecarboxylate.

Substitution: Various peptides or amides depending on the reactants used.

Scientific Research Applications

Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate depends on its specific application

Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate can be compared with other carbamate-protected amino acids:

Ethyl (1S,2R)-2-(Boc-amino)cyclopentanecarboxylate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.

Ethyl (1S,2R)-2-(Fmoc-amino)cyclopentanecarboxylate: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Ethyl (1S,2R)-2-(Cbz-amino)cyclohexanecarboxylate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the Cbz protecting group, which provides stability and selectivity in various chemical reactions.

Biological Activity

Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate is a chiral compound belonging to the class of carbamate-protected amino acids. Its unique structural features and biological activity make it a significant compound in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C₁₆H₂₁N₁O₄

- Molecular Weight : 291.34 g/mol

- CAS Number : 1140972-32-2

The compound's chiral nature, characterized by the (1S,2R) configuration, is critical for its biological interactions. The presence of the carbobenzyloxy (Cbz) protecting group enhances its stability and selectivity during chemical transformations .

Synthesis

The synthesis of this compound typically involves:

- Protection of the Amino Group : Reacting (1S,2R)-2-aminocyclopentanecarboxylic acid with benzyl chloroformate in the presence of a base (e.g., triethylamine).

- Esterification : Esterification of the carboxylic acid group with ethanol using a catalyst (e.g., sulfuric acid) to form the final product.

The biological activity of this compound is linked to its ability to interact with specific biological targets:

- Enzyme Interactions : The compound can modulate enzyme activity through competitive inhibition or substrate mimicry.

- Receptor Modulation : It may act as a ligand for various receptors, influencing signaling pathways crucial for cellular processes .

Biological Activity and Applications

This compound has shown promise in several areas:

- Medicinal Chemistry : It serves as a building block for peptide synthesis and small molecules targeting specific biological pathways. Its chirality allows for selective interactions with biological receptors, enhancing its potential as a drug candidate.

- Anticancer and Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant anticancer and antimicrobial properties. This compound may share these activities due to its structural features .

Comparative Analysis

The following table compares this compound with similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 2-Aminocyclopentanecarboxylate | Lacks Cbz protection | More reactive due to free amino group |

| Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate | Different stereochemistry | May exhibit different biological activities |

| Ethyl Cyclopentanecarboxylic Acid | No amino group | Primarily used in organic synthesis |

Case Studies and Research Findings

Research has demonstrated various applications of this compound in drug development:

- Peptide Synthesis : The compound is utilized as an intermediate in synthesizing peptides with enhanced stability and bioactivity. Its Cbz group can be selectively removed to reveal free amino groups for further reactions .

- Biological Assays : Interaction studies have shown that this compound can influence enzyme kinetics and receptor binding affinities, making it a valuable tool in biochemical research .

Properties

IUPAC Name |

ethyl (1S,2R)-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-2-20-15(18)13-9-6-10-14(13)17-16(19)21-11-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3,(H,17,19)/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLVBYDRFDRWTE-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC[C@H]1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.